molecular formula C9H9NO B1590953 2-Methyl-1H-indol-6-ol CAS No. 54584-22-4

2-Methyl-1H-indol-6-ol

Cat. No.: B1590953
CAS No.: 54584-22-4
M. Wt: 147.17 g/mol
InChI Key: JKIGVFLHAJUPCP-UHFFFAOYSA-N
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Description

“2-Methyl-1H-indol-6-ol” is an organic compound with the molecular formula C9H9NO . It is a solid substance at room temperature . This compound is a derivative of indole, a naturally occurring aromatic compound that is found in many plants and animals. It is a versatile molecule that can be used in a variety of applications, including as a synthetic intermediate, as a pharmaceutical building block, and as a biochemical probe.


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of research. For instance, a study has reported the synthesis of 1H-indole-2-substituted-carboxylate derivatives, which are closely related to "this compound" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9NO/c1-6-4-7-2-3-8(11)5-9(7)10-6/h2-5,10-11H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a three-dimensional model of the molecule.

Scientific Research Applications

Organometallic Chemistry

The compound 1-methyl-2-(2′-pyridinyl)-1H-indole, closely related to 2-Methyl-1H-indol-6-ol, has been used in the synthesis of carbene complexes of cycloplatinated indoles. These complexes have significant implications in organometallic chemistry, particularly in the formation of compounds where DMSO is replaced by neutral ligands. The study by Tollari et al. (2000) demonstrates the structural determinations of such complexes, shedding light on the intricate chemistry of indole derivatives in metal coordination (Tollari et al., 2000).

Enzymatic Kinetic Resolution

The compound 1-(2-methyl-1H-indol-1-yl)propan-2-ol, which is structurally similar to this compound, has been the focus of studies on enzymatic kinetic resolution. Borowiecki et al. (2017) explored the lipase-catalyzed kinetic resolution of N-substituted 1-(β-hydroxypropyl)indoles. This research offers insights into the potential for enantioselective transformations of indolic alcohols, a field relevant to pharmaceutical synthesis (Borowiecki et al., 2017).

Schiff Base Metal Complexes

The synthesis and characterization of Schiff bases from indolic compounds, closely related to this compound, and their metal complexes have been studied for their potential in various applications. Zoubi et al. (2018) investigated Schiff bases derived from indolic compounds, finding applications in antimicrobial activities. This research provides valuable insights into the role of indole derivatives in creating biologically active metal complexes (Zoubi et al., 2018).

Synthesis of Indolic Esters

Research into the synthesis of esters from indolic compounds, such as this compound, has significant implications in the field of organic chemistry. Mahboobi and Bernauer (1988) investigated the synthesis of alkyl 3-(2-aminoethyl)-1H-indole-2-acetates, revealing potential pathways for the creation of novel indolic structures with possible pharmacological applications (Mahboobi & Bernauer, 1988).

Lipid Bilayer Interactions

The interactions of indolic compounds with lipid bilayers have been studied to understand their role in biological membranes. Persson et al. (1998) explored the molecular ordering of tryptophan analogs, such as indole-d6, in different lipid bilayers, providing valuable insights into the biophysical behavior of these compounds in cell membranes (Persson et al., 1998).

Safety and Hazards

“2-Methyl-1H-indol-6-ol” is associated with certain hazards. It is harmful in contact with skin, eyes, and if swallowed . It is recommended to handle this compound with suitable personal protective equipment and to avoid discharge into drains/surface waters/groundwater .

Biochemical Analysis

Biochemical Properties

2-Methyl-1H-indol-6-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidases, which are enzymes responsible for the deamination of monoamines . This interaction can influence the levels of neurotransmitters in the brain, thereby affecting mood and behavior. Additionally, this compound has been shown to bind to certain receptors, modulating their activity and influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . This binding can result in changes in enzyme activity, receptor signaling, and gene expression. For example, this compound has been shown to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels and signaling . Additionally, it can modulate the expression of genes involved in cellular stress responses, influencing cell survival and function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to changes in cell viability, proliferation, and differentiation. Additionally, the degradation products of this compound can have distinct biological activities, further influencing cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At high doses, it can induce toxic or adverse effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism, thereby impacting overall metabolic homeostasis.

Properties

IUPAC Name

2-methyl-1H-indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-7-2-3-8(11)5-9(7)10-6/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIGVFLHAJUPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564957
Record name 2-Methyl-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54584-22-4
Record name 2-Methyl-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of lithium aluminum hydride (3.7 g, 97 mmol) in 1,4-dioxane (97 mL) was slowly added dropwise a solution of methyl 6-methoxy-1H-indole-2-carboxylate (2.0 g, 9.8 mmol) in 1,4-dioxane (30 mL) under ice-cooling. After dropwise addition, the reaction mixture was heated under reflux for 24 hr. A saturated aqueous sodium sulfate solution was added to the mixture under cooling, magnesium sulfate was added and the insoluble material was filtrated. The filtrate was concentrated under reduced pressure, and the residue was recrystallized from hexane to give 6-methoxy-2-methyl-1H-indole (1.0 g, 6.5 mmol) as a yellow solid. To a solution of 6-methoxy-2-methyl-1H-indole (1.0 g, 6.2 mmol) in acetic acid (15 mL) was added 48% aqueous hydrogen bromide (31 mL) at room temperature, and the reaction mixture was heated under reflux for 3 hr. The solvent was evaporated under reduced pressure, ethyl acetate/tetrahydrofuran and saturated aqueous sodium hydrogencarbonate solution were added to the residue. The aqueous layer was extracted with ethyl acetate/tetrahydrofuran (×3). Combined organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and filtrated. The filtrate was concentrated under reduced pressure, and the residue was washed with ethyl acetate/hexane to give the title compound (600 mg, 65%) as a white solid.
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65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.